molecular formula C9H9ClO2 B1308312 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone CAS No. 22307-94-4

2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone

Cat. No. B1308312
CAS RN: 22307-94-4
M. Wt: 184.62 g/mol
InChI Key: PCOICSAGVLNDFL-UHFFFAOYSA-N
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Description

The compound "2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone" is a derivative of phenyl ethanone with a chlorine atom and a hydroxyl group as substituents on the aromatic ring. This structure is related to various compounds discussed in the provided papers, which include derivatives of phenyl ethanone with different substituents and their respective properties and reactions .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, a new photoremovable protecting group for carboxylic acids, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), has been

Scientific Research Applications

Nutraceutical and Food Additive Applications

Chlorogenic acid, a compound sharing a phenolic structure similar to 2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone, has been recognized for its health-promoting properties. It demonstrates a dual role as both a food additive and a nutraceutical, offering anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. This compound also exhibits antimicrobial properties against a broad spectrum of organisms, which could benefit the food industry in preserving food products. Moreover, its antioxidant activity, especially against lipid oxidation, and its protective properties against degradation of other bioactive compounds in food, position chlorogenic acid as a promising candidate for dietary supplements and functional foods (Santana-Gálvez et al., 2017).

Biological Properties and Health Benefits

Research on chlorogenic acids (CGAs) highlights their abundant presence in everyday foods and beverages, most notably coffee, and their significant functional polyphenolic properties in the human diet. The extensive health benefits include neuroprotective, cardiovascular protective, gastrointestinal protective, renoprotective, hepatoprotective, glucose, and lipid metabolism regulatory, and anticarcinogenic effects. This comprehensive review illustrates the potential of CGAs as natural dietary additives and their role in promoting health, thereby encouraging further basic and clinical research on these compounds (Lu et al., 2020).

Antioxidant and Radical Scavenging Activities

Chromones and their derivatives, similar in structure to the target compound, have been associated with antioxidant properties capable of neutralizing active oxygen and interrupting free radical processes that could lead to cell impairment. These biological activities, including anti-inflammatory, antidiabetic, antitumor, anticancer, and others, are thought to be closely related to the antioxidant properties of chromones. The literature suggests that specific structural features of chromones are crucial for their radical scavenging activity, indicating a promising area for future research into developing new antioxidant compounds (Yadav et al., 2014).

Environmental and Analytical Applications

The study of lactones, cyclic esters of hydroxycarboxylic acids, in biofuel candidates reveals the importance of understanding the chemical reactions and environmental impacts of related compounds. Lactones, similar in reactivity to the target compound, undergo various reactions with atmospheric constituents, showcasing the need for comprehensive studies on their reactivity, products, and potential environmental effects. This research provides valuable insights into the atmospheric chemistry of lactones and related compounds, emphasizing the significance of environmental and analytical chemistry in assessing the impact of organic compounds on the environment (Ausmeel et al., 2017).

properties

IUPAC Name

2-chloro-1-(2-hydroxy-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-2-3-8(11)7(4-6)9(12)5-10/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOICSAGVLNDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398526
Record name 2-chloro-1-(2-hydroxy-5-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone

CAS RN

22307-94-4
Record name 2-chloro-1-(2-hydroxy-5-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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